molecular formula C36H26O8 B012372 Di(p-benzyloxycarbonylphenyl)isophthalate CAS No. 100559-67-9

Di(p-benzyloxycarbonylphenyl)isophthalate

Cat. No. B012372
Key on ui cas rn: 100559-67-9
M. Wt: 586.6 g/mol
InChI Key: BMWJCPXNZWMRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04695649

Procedure details

Into a 500 ml four-neck flask equipped with a condenser tube and a thermometer are charged 56 g of benzyl p-hydroxybenzoate, 25 g of triethylamine and 160 ml of toluene. A suspension of 25 g of isophthalic dichloride in 100 ml of toluene is added dropwise with stirring while maintaining the mixture at 0°-3° C. over 3 hours. After addition, the mixture is further allowed to react at 0°-3° C. for 1 hour. Thereafter, the resulting reaction product is collected by filtration to obtain white crystals. The crystalline product is washed with 1500 ml of water twice and then with 1000 ml of methanol twice and subsequently, recrystallized from a mixture solvent of hexane-chloroform (1:1) to give di(p-benzyloxycarbonylphenyl)isophthalate melting at 105°-107° C. as white crystals.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])=[CH:4][CH:3]=1.C(N([CH2:23][CH3:24])CC)C.[C:25](Cl)(=[O:35])[C:26]1[CH:34]=[CH:33][CH:32]=[C:28]([C:29](Cl)=[O:30])[CH:27]=1>C1(C)C=CC=CC=1>[CH2:9]([O:8][C:6]([C:5]1[CH:16]=[CH:17][C:2]([O:1][C:25](=[O:35])[C:26]2[CH:34]=[CH:33][CH:32]=[C:28]([C:29]([O:1][C:2]3[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][C:24]4[CH:23]=[CH:15][CH:10]=[CH:11][CH:12]=4)=[O:7])=[CH:16][CH:17]=3)=[O:30])[CH:27]=2)=[CH:3][CH:4]=1)=[O:7])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Name
Quantity
25 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml four-neck flask equipped with a condenser tube
ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the mixture at 0°-3° C. over 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
to react at 0°-3° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Thereafter, the resulting reaction product
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
to obtain white crystals
WASH
Type
WASH
Details
The crystalline product is washed with 1500 ml of water twice
CUSTOM
Type
CUSTOM
Details
with 1000 ml of methanol twice and subsequently, recrystallized from a mixture solvent of hexane-chloroform (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CC=C(C=C1)OC(C1=CC(C(=O)OC2=CC=C(C=C2)C(=O)OCC2=CC=CC=C2)=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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